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molecular formula C9H9IO B8338911 1-(2-Iodovinyl)-4-methoxybenzene

1-(2-Iodovinyl)-4-methoxybenzene

Cat. No. B8338911
M. Wt: 260.07 g/mol
InChI Key: YLEDCRWLOAQBDP-UHFFFAOYSA-N
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Patent
US07612114B2

Procedure details

By referring to the synthetic method of J. Org. Chem., 1997, 62, 199, to a solution of lithium acetate (280 mg) in water (3 ml) was added acetonitrile (90 ml), the solution was stirred at room temperature, then 4-methoxycinnamic acid (7.5 g), N-iodosuccinimide (10 g) were sequentially added thereto, the solution was stirred for 2 hours at room temperature, and then neutralized with a saturated aqueous solution of sodium bicarbonate. The solution was extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide 1-(2-iodovinyl)-4-methoxybenzene (8.0 g). By referring to the synthetic method of J. Am. Chem. Soc., 1996, 118, 2748, to a solution of 1-(2-iodovinyl)-4-methoxybenzene (7.1 g) and tributyl(4-methoxy-2-nitrophenyl)tin (10 g) in 1-methyl-2-pyrrolidone (100 ml) was added copper(I) thiophene-2-carboxylate (6.6 g) on an ice bath under a nitrogen atmosphere, and the solution was stirred for 25 minutes at room temperature. Tetrahydrofuran was added thereto, the solution was stirred, then filtered through alumina, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (4.7 g).
Name
lithium acetate
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Li+].[CH3:6][O:7][C:8]1[CH:18]=[CH:17][C:11]([CH:12]=[CH:13]C(O)=O)=[CH:10][CH:9]=1.[I:19]N1C(=O)CCC1=O.C(=O)(O)[O-].[Na+]>O.C(#N)C>[I:19][CH:13]=[CH:12][C:11]1[CH:17]=[CH:18][C:8]([O:7][CH3:6])=[CH:9][CH:10]=1 |f:0.1,4.5|

Inputs

Step One
Name
lithium acetate
Quantity
280 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Li+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
COC1=CC=C(C=CC(=O)O)C=C1
Name
Quantity
10 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for 2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
WASH
Type
WASH
Details
sequentially washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane-ethyl acetate system)

Outcomes

Product
Name
Type
product
Smiles
IC=CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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